N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride
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Overview
Description
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is a quaternary ammonium compound It is known for its unique chemical structure, which includes a cyclohexane ring, a butoxymethyl group, and a quaternary ammonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride typically involves the quaternization of N,N-dimethylcyclohexylamine with butoxymethyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium center.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium iodide .
Scientific Research Applications
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N,N-dimethylcyclohexanaminium chloride
- N-(Ethoxymethyl)-N,N-dimethylcyclohexanaminium chloride
- N-(Propoxymethyl)-N,N-dimethylcyclohexanaminium chloride
Uniqueness
N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is unique due to its longer alkyl chain (butoxymethyl group), which enhances its lipophilicity and membrane-disrupting properties compared to its shorter-chain analogs. This makes it more effective as a phase transfer catalyst and antimicrobial agent .
Properties
CAS No. |
64632-06-0 |
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Molecular Formula |
C13H28ClNO |
Molecular Weight |
249.82 g/mol |
IUPAC Name |
butoxymethyl-cyclohexyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H28NO.ClH/c1-4-5-11-15-12-14(2,3)13-9-7-6-8-10-13;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PWNZXVDFRDKRNL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC[N+](C)(C)C1CCCCC1.[Cl-] |
Origin of Product |
United States |
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